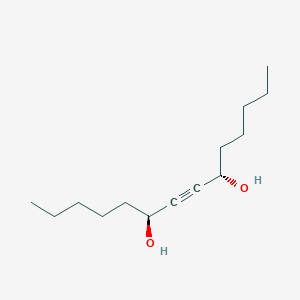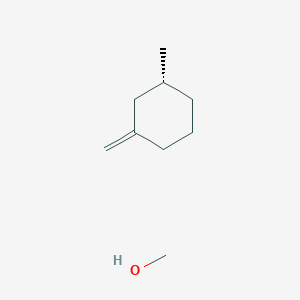
3-Bromo-4-(bromomethyl)-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(bromomethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones It is characterized by the presence of two bromine atoms attached to the furanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-2(5H)-furanone typically involves the bromination of 4-methyl-2(5H)-furanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced reaction techniques can further improve the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(bromomethyl)-2(5H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms with altered chemical properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized furanones, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(bromomethyl)-2(5H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(bromomethyl)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methoxyphenyl mesylate
Uniqueness
3-Bromo-4-(bromomethyl)-2(5H)-furanone is unique due to its specific bromination pattern and the presence of the furanone ring This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
199536-62-4 |
|---|---|
Molekularformel |
C5H4Br2O2 |
Molekulargewicht |
255.89 g/mol |
IUPAC-Name |
4-bromo-3-(bromomethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H4Br2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |
InChI-Schlüssel |
QDJFFEOYBDSZNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



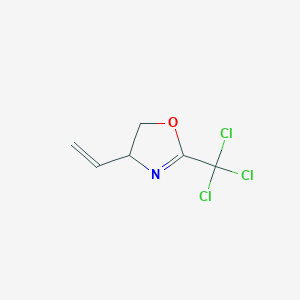
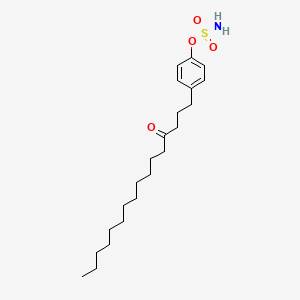

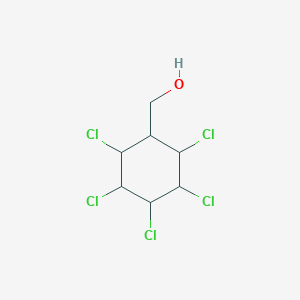
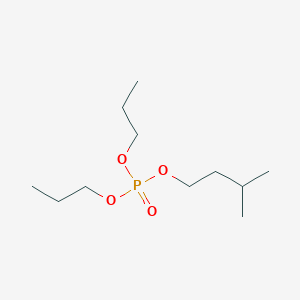
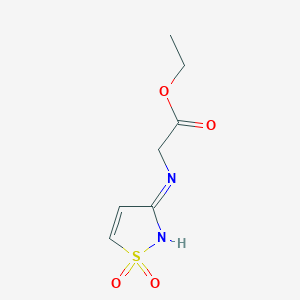
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)
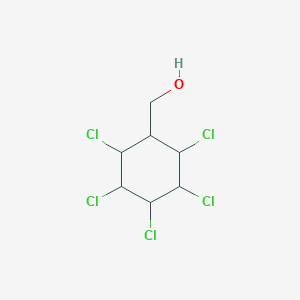

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
